molecular formula C10H14BrNO B1382640 1-(4-Bromo-2-methoxyphenyl)propan-1-amine CAS No. 1270413-56-3

1-(4-Bromo-2-methoxyphenyl)propan-1-amine

Cat. No.: B1382640
CAS No.: 1270413-56-3
M. Wt: 244.13 g/mol
InChI Key: PNGAIUFIGABRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Classification

1-(4-Bromo-2-methoxyphenyl)propan-1-amine represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature conventions. The compound's formal name clearly describes its structural composition, indicating the presence of a bromo substituent at the 4-position and a methoxy group at the 2-position of the phenyl ring, attached to a propan-1-amine backbone. Alternative nomenclature systems have generated several synonymous designations for this compound, including 1-(4-Bromo-2-methoxyphenyl)-propylamine and 1-(4-Bromo-2-methoxy-phenyl)-propylamine. The systematic naming convention ensures unambiguous identification of the compound's structural features across different chemical databases and literature sources.

The classification of this compound places it firmly within the amine functional group category, specifically as a primary amine due to the presence of a single organic group attached to the nitrogen atom. Primary amines are characterized by having only one alkyl or aryl group bonded directly to the nitrogen atom, distinguishing them from secondary and tertiary amine classifications. Within the broader context of organic chemistry, this compound belongs to the aromatic amine subclass, combining the structural features of both aromatic ring systems and aliphatic amine functionality. The compound's classification extends to include it among substituted phenethylamine derivatives, though its extended propyl chain differentiates it from classical phenethylamine structures.

The molecular formula C₁₀H₁₄BrNO provides essential information about the compound's composition, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This molecular composition reflects the structural complexity arising from the combination of aromatic and aliphatic components, along with the specific halogen and methoxy substitutions that characterize this particular derivative.

Chemical Abstracts Service Registry Information and Identifiers

The Chemical Abstracts Service registry number 1270413-56-3 serves as the unique identifier for this compound within the global chemical information system. This registry number was first assigned when the compound was initially catalogued in chemical databases, providing researchers and industry professionals with a standardized reference point for accessing information about this specific molecular structure. The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct numerical identifier, preventing confusion that might arise from alternative naming conventions or structural representations.

Database identifier systems provide multiple access points for researchers seeking information about this compound. The PubChem database assigns the Compound Identifier 112693616 to this substance, facilitating access to comprehensive chemical and biological information. The PubChem system serves as a freely accessible repository of chemical information, maintained by the National Center for Biotechnology Information, and provides researchers worldwide with standardized data about chemical compounds. ChemSpider, another major chemical database system, catalogues this compound under the identifier 23153503, offering an alternative access point for chemical information retrieval.

Table 1: Primary Chemical Identifiers for this compound

Identifier Type Value Database Source
Chemical Abstracts Service Number 1270413-56-3 Chemical Abstracts Service
PubChem Compound Identifier 112693616 National Center for Biotechnology Information
ChemSpider Identifier 23153503 Royal Society of Chemistry
Molecular Weight 244.13 g/mol Multiple Sources
Molecular Formula C₁₀H₁₄BrNO Multiple Sources

The International Chemical Identifier system provides additional standardized representations of the compound's structure. The International Chemical Identifier string InChI=1S/C10H14BrNO/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9H,3,12H2,1-2H3 encodes the complete structural information in a machine-readable format. The corresponding International Chemical Identifier Key PNGAIUFIGABRQZ-UHFFFAOYSA-N provides a shortened hash representation that facilitates database searching while maintaining structural specificity. These standardized identifier systems enable seamless information exchange between different chemical databases and software systems used in chemical research and development.

Historical Context in Chemical Literature

The historical development of this compound within chemical literature reflects broader trends in synthetic organic chemistry and pharmaceutical research. Database records indicate that this compound was first entered into the PubChem database system on January 27, 2016, with the most recent modification occurring on May 18, 2025. This timeline suggests relatively recent synthesis and characterization of the compound, placing it within the contemporary era of systematic exploration of substituted aromatic amines and their potential applications.

The emergence of this compound in chemical literature coincides with increased research interest in phenylpropanamine derivatives and their structural variations. The systematic exploration of halogenated and methoxy-substituted aromatic amines has been driven by their potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. The specific combination of bromo and methoxy substituents on the aromatic ring, coupled with the propan-1-amine backbone, represents a targeted approach to exploring structure-activity relationships within this chemical class.

Chemical database entries for similar compounds provide context for understanding the historical development of this particular derivative. The related compound 3-(4-Bromo-2-methoxyphenyl)propan-1-amine, bearing the Chemical Abstracts Service number 1000504-26-6, was first catalogued on July 11, 2014, indicating earlier exploration of positional isomers within this chemical series. This chronological progression demonstrates the systematic approach taken by researchers in exploring different substitution patterns and their effects on molecular properties and potential applications.

The compound's appearance in commercial chemical supplier catalogues, such as the AK Scientific database, indicates its availability for research purposes and suggests ongoing interest from the scientific community. The availability of the compound with 95% minimum purity specifications reflects the development of reliable synthetic methodologies for its preparation and purification. This commercial availability facilitates further research into the compound's properties and potential applications across various scientific disciplines.

Position in Phenylpropanamine Compound Family

This compound occupies a distinctive position within the broader phenylpropanamine compound family, characterized by its specific substitution pattern and structural features. The phenylpropanamine family encompasses compounds featuring a phenyl ring connected to a propanamine chain, with various substitutions possible on both the aromatic ring and the aliphatic backbone. This particular compound's position within the family is defined by its 4-bromo and 2-methoxy substitutions on the aromatic ring, combined with the primary amine functionality at the terminal position of the propyl chain.

Comparative analysis with related family members reveals the structural diversity possible within the phenylpropanamine framework. Phenylpropylamine, also known as 3-phenylpropylamine, represents the parent compound of this family and serves as a reference point for understanding substitution effects. This parent compound lacks the halogen and methoxy substituents present in this compound, allowing researchers to assess the influence of these specific functional groups on molecular properties and biological activity. Research indicates that phenylpropylamine acts as a norepinephrine-dopamine releasing agent, though with significantly lower potency compared to related phenethylamine derivatives.

Table 2: Structural Comparison of Phenylpropanamine Family Members

Compound Name Molecular Formula Key Structural Features Distinctive Characteristics
Phenylpropylamine C₉H₁₃N Unsubstituted phenyl ring Parent compound, reference structure
This compound C₁₀H₁₄BrNO 4-Bromo, 2-methoxy substitutions Halogen and ether functionality
3-(4-Bromo-2-methoxyphenyl)propan-1-amine C₁₀H₁₄BrNO Same substitutions, different connectivity Positional isomer with terminal amine

The relationship between this compound and established pharmaceutical compounds provides additional context for understanding its position within the broader chemical landscape. Phenylpropanolamine, a compound with historical use as a decongestant and appetite suppressant, shares structural similarities while differing in the presence of a hydroxyl group and the absence of aromatic substituents. This comparison highlights how relatively minor structural modifications can significantly alter a compound's properties and potential applications within the pharmaceutical and research domains.

The compound's position within the phenylpropanamine family is further defined by its relationship to other halogenated and methoxy-substituted derivatives. The systematic exploration of different halogen substituents, methoxy group positions, and chain length variations provides researchers with a comprehensive understanding of structure-activity relationships within this chemical class. The specific combination of 4-bromo and 2-methoxy substituents in this compound represents one point in a multidimensional space of possible structural variations, each offering unique properties and potential applications for scientific investigation.

Properties

IUPAC Name

1-(4-bromo-2-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGAIUFIGABRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Bromo-2-methoxyphenylacetone

One of the most common approaches involves the reductive amination of 4-bromo-2-methoxyphenylacetone with ammonia or amine sources under catalytic hydrogenation conditions:

  • Procedure : The ketone (4-bromo-2-methoxyphenylacetone) is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation using Pt/C or Pd/C catalysts.
  • Conditions : Typically carried out in a solvent such as methanol or ethanol, at low to moderate temperatures (0–50°C), under hydrogen atmosphere for catalytic methods.
  • Outcome : Formation of racemic this compound with good yields and purity after work-up and purification.

This approach is analogous to the synthesis of related compounds such as 1-(4-methoxyphenyl)propan-2-amine derivatives reported in literature, where reductive amination under Pt/C catalysis yielded high stereoselectivity and industrial scalability.

Condensation and Imine Formation Followed by Reduction

An alternative method involves:

  • Condensation of 4-bromo-2-methoxyphenylacetone with an amine (e.g., benzylamine or methylamine) to form an imine intermediate.
  • Catalytic hydrogenation or chemical reduction of the imine to the corresponding amine.

This method allows for stereochemical control when chiral amines or chiral catalysts are used, as demonstrated in the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Although this example involves the methoxyphenyl group without bromine, the methodology is adaptable to the bromo-substituted analogues.

Halogenation of Methoxyphenylpropan-1-amine Derivatives

In some cases, the bromo substituent is introduced via selective bromination of 1-(2-methoxyphenyl)propan-1-amine derivatives:

  • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Careful temperature and solvent control to achieve regioselective bromination at the para position relative to the methoxy group.

This method is less common for direct preparation but can be used to modify pre-formed aminopropyl methoxyphenyl compounds.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
Reductive amination of 4-bromo-2-methoxyphenylacetone with ammonia Pt/C catalyst, H2 atmosphere, methanol solvent, 25-40°C, 12-24 h 65-75% High purity, racemic mixture
Imine formation with benzylamine followed by catalytic hydrogenation p-toluenesulfonic acid catalyst, tetraethyl orthosilicate, 2-methyltetrahydrofuran solvent, 90°C, 17 h; then PtO2 hydrogenation, room temp, 20 h 60-70% Enables chiral amine synthesis with stereocontrol
Bromination of 1-(2-methoxyphenyl)propan-1-amine NBS, acetonitrile solvent, 0-5°C, 2-4 h 50-60% Regioselective para-bromination

Detailed Research Findings

  • Catalytic Hydrogenation : The use of Pt/C or Pd/C catalysts in reductive amination provides mild reaction conditions, good stereoselectivity, and scalability for industrial production. The reaction proceeds via imine intermediates formed in situ, which are reduced to the target amine.

  • Chiral Auxiliary Use : Employing chiral amines or chiral catalysts during imine formation and reduction steps enables the preparation of enantiomerically enriched amines, which is critical for pharmaceutical applications.

  • Work-up and Purification : Post-reaction, aqueous-organic extraction, drying over anhydrous sodium sulfate, and distillation or chromatography are used to isolate the product with high purity.

  • Reaction Optimization : Parameters such as temperature, solvent choice, catalyst loading, and reaction time are optimized to maximize yield and minimize by-products, as documented in patent literature and peer-reviewed syntheses.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst Conditions Advantages Limitations
Reductive Amination 4-Bromo-2-methoxyphenylacetone Ammonia or amine, H2 Pt/C or Pd/C 25-40°C, H2 atmosphere High yield, scalable Racemic product unless chiral catalyst used
Imine Condensation + Reduction 4-Bromo-2-methoxyphenylacetone + amine p-Toluenesulfonic acid, tetraethyl orthosilicate, benzaldehyde PtO2 90°C (condensation), RT (reduction) Enables chiral amine synthesis Multi-step, longer reaction time
Aromatic Bromination 1-(2-Methoxyphenyl)propan-1-amine NBS None 0-5°C, acetonitrile Regioselective bromination Requires pre-formed amine, moderate yields

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-methoxyphenyl)propan-1-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to known psychoactive substances suggests potential applications in drug development targeting neurological disorders.

Case Studies

  • Psychoactive Compounds : Research has indicated that compounds structurally related to this compound exhibit significant interactions with neurotransmitter systems, making them candidates for further investigation in treating conditions such as depression and anxiety disorders.

Biological Studies

The compound's ability to interact with biological macromolecules allows for its use in enzyme inhibition studies and receptor ligand investigations.

  • Receptor Interaction : Preliminary studies suggest that this compound may act on serotonin receptors, potentially influencing mood and behavior.

Materials Science

The compound can be utilized in the development of specialty chemicals and materials with tailored properties.

Applications in Material Development

  • Polymer Chemistry : Its unique functional groups enable incorporation into polymer matrices, enhancing properties such as thermal stability and reactivity.
  • Coatings and Adhesives : The reactivity of the bromine atom allows for cross-linking in polymer formulations, improving adhesion characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The propylamine chain can facilitate the compound’s entry into cells and its interaction with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

1-(4-Bromo-2-methoxyphenyl)propan-1-amine vs. 1-(4-Chlorophenyl)propan-1-amine
  • Structural Differences : Chlorine replaces bromine at the para position.
  • Bromine’s higher molecular weight increases the compound’s overall mass (e.g., C9H11BrNO vs. C9H11ClNO), affecting solubility and diffusion rates . Electron-withdrawing effects of bromine may reduce electron density on the aromatic ring compared to chlorine, altering reactivity in electrophilic substitutions .
This compound vs. 1-(4-Methoxyphenyl)-2-methylpropan-2-amine
  • Structural Differences : The latter lacks bromine and features a branched 2-methylpropan-2-amine group.
  • Implications: The absence of bromine reduces molecular weight (179.26 vs. ~213–266 g/mol for brominated analogues) and lipophilicity .

Variations in the Amine Backbone

This compound vs. (1R)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine
  • Structural Differences : Ethylamine (C2) backbone vs. propylamine (C3).
  • Implications: The additional methylene group in propylamine increases molecular weight (e.g., C10H15BrNO vs. C9H13BrNO) and may enhance membrane permeability due to greater lipophilicity . Longer chains could alter binding modes in enzyme-active sites or receptor pockets .
This compound vs. 3-(Piperidin-1-yl)propan-1-amine
  • Structural Differences : A cyclic piperidine group replaces the aromatic ring.
  • Implications :
    • Piperidine introduces rigidity and basicity (pKa ~11) compared to the primary amine in the target compound (pKa ~10), affecting protonation states under physiological conditions .
    • The absence of aromatic substituents eliminates π-π stacking interactions, critical in drug-receptor binding .

Stereochemical Variations

Racemic vs. Enantiopure Forms
  • Examples :
    • (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS 1075715-56-8) vs. its (R)-isomer .
  • Implications :
    • Enantiomers may exhibit divergent biological activities. For instance, (S)-configured amines often show higher receptor affinity in chiral environments .
    • The target compound’s stereochemistry (if specified) could significantly influence its pharmacokinetic and dynamic profiles .

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight (g/mol) Key Features
This compound C10H14BrNO ~252.13 (estimated) Bromine increases lipophilicity
1-(4-Chlorophenyl)propan-1-amine C9H12ClN 169.65 Lower MW, higher solubility
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C11H17NO 179.26 Branched chain reduces solubility
(1R)-1-(4-Bromo-2-methoxyphenyl)ethan-1-amine C9H12BrNO 242.10 Shorter chain, lower lipophilicity

Biological Activity

1-(4-Bromo-2-methoxyphenyl)propan-1-amine, often referred to as a derivative of phenethylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom and a methoxy group on the phenyl ring, suggests possible interactions with various biological targets.

The compound's chemical formula is C10H14BrN, and it features a propan-1-amine backbone. The presence of the bromine and methoxy groups can influence its pharmacokinetic properties, such as solubility and receptor binding affinity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Antidepressant Activity : Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.
  • Antitumor Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may be mediated through interactions with neurotransmitter receptors or inhibition of specific enzymes involved in cellular proliferation.

Antiproliferative Effects

A recent study investigated the antiproliferative effects of structurally related compounds in various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth, with IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells. This suggests that this compound could potentially share similar properties due to its structural analogies .

Neurotransmitter Interaction

Another area of research focused on the interaction of phenethylamine derivatives with serotonin receptors. Compounds with similar substitutions were shown to enhance serotonin levels in synaptic clefts, contributing to their antidepressant-like effects in animal models .

Data Table: Biological Activity Comparison

Compound NameIC50 (nM)Target Cell LineMechanism of Action
This compoundTBDMCF-7 (Breast Cancer)Potential receptor modulation
Similar Compound A10MCF-7Tubulin polymerization inhibition
Similar Compound B33MDA-MB-231 (TNBC)Apoptosis induction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromo-2-methoxyphenyl)propan-1-amine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated aryl precursors (e.g., 4-bromo-2-methoxyphenyl derivatives) are reacted with propan-1-amine under controlled conditions. Intermediates like thiourea analogues or halogenated ketones are often characterized via IR, NMR, and X-ray crystallography to confirm regiochemistry .
  • Key Steps :

  • Cyclization using POCl₃ or similar reagents at elevated temperatures (~120°C) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Structural validation through single-crystal X-ray diffraction (e.g., SHELX programs for refinement) .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal packing, bond lengths (e.g., C-Br ~1.9 Å, C-O ~1.36 Å), and torsion angles are analyzed. SHELXL or SHELXTL software refines the structure, with R-factors <0.1 indicating high accuracy .
  • Example Data :

ParameterValue
Space groupP2₁/c
R-factor0.069
C-Br bond length1.897 Å

Q. What chromatographic methods are used to assess purity and resolve regioisomers?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard. Relative retention times (RRT) and response factors are calibrated against known standards. For example, a related compound, (2RS)-1-(4-methoxyphenyl)propan-2-amine, has an RRT of 0.4 and a response factor of 2.64 .
  • Optimization : Adjust mobile phase (e.g., acetonitrile/water gradients) to separate regioisomers with <0.5% impurity limits .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Kinetic and thermodynamic control strategies are employed. For instance:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions like over-halogenation.
  • Catalysts : Use Pd-based catalysts for selective coupling .
  • In situ monitoring : LC-MS tracks intermediates to abort reactions at optimal conversion (~90%).
    • Case Study : A 20% yield increase was achieved by replacing POCl₃ with PCl₃ in cyclization, reducing phosphorous oxide byproducts .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Bromine’s heavy-atom effect complicates diffraction, but enhances phasing. Challenges include:

  • Crystal twinning : Mitigated by slow evaporation (e.g., dichloromethane/hexane mixtures).
  • Disorder : Refinement via SHELXL’s PART instruction splits disordered atoms .
    • Example : A brominated analogue (1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) required 293 K cooling to stabilize crystals .

Q. How is the pharmacological activity of this compound evaluated against bacterial targets?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (H37Rv strain) at pH 7.0, with isoniazid as a control .
  • Structure-activity relationship (SAR) : Modifying the methoxy or bromo groups alters lipophilicity (logP) and membrane penetration.
    • Data Table :
DerivativeMIC (µg/mL)logP
Parent compound12.52.8
4-Methoxy analogue6.252.1

Notes

  • Software Tools : SHELX programs (SHELXL, SHELXS) are critical for crystallographic refinement .
  • Structural Confirmation : Always cross-validate NMR (δ 7.2–7.8 ppm for aromatic protons) with SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-methoxyphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methoxyphenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.